molecular formula C19H22N2O3 B2743779 N1-mesityl-N2-(2-methoxybenzyl)oxalamide CAS No. 701227-08-9

N1-mesityl-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2743779
CAS No.: 701227-08-9
M. Wt: 326.396
InChI Key: MIAUIPDANXLTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-mesityl-N2-(2-methoxybenzyl)oxalamide is a fascinating chemical compound with diverse applications in scientific research. Its unique structure enables its use in various fields such as organic synthesis, catalysis, and medicinal chemistry.

Scientific Research Applications

N1-mesityl-N2-(2-methoxybenzyl)oxalamide has a wide range of applications in scientific research:

    Organic Synthesis: It serves as a ligand in various catalytic reactions, including copper-catalyzed Ullman-Ma cross-coupling reactions.

    Catalysis: Its unique structure makes it an effective ligand for catalysis, enhancing the efficiency and selectivity of various chemical reactions.

    Medicinal Chemistry: This compound is used in the development of new pharmaceuticals, particularly in the design of molecules with specific biological activities.

    Industrial Applications: It is employed in the production of fine chemicals and intermediates for various industrial processes.

Preparation Methods

The synthesis of N1-mesityl-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of mesitylamine with 2-methoxybenzyl chloride in the presence of a base, followed by the addition of oxalyl chloride. The reaction conditions often include an inert atmosphere and low temperatures to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N1-mesityl-N2-(2-methoxybenzyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which N1-mesityl-N2-(2-methoxybenzyl)oxalamide exerts its effects involves its role as a ligand in catalytic reactions. It coordinates with metal centers, such as copper, to form stable complexes that facilitate the desired chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

N1-mesityl-N2-(2-methoxybenzyl)oxalamide can be compared with other similar compounds, such as:

    N1-mesityl-N2-(4-methoxybenzyl)oxalamide: This compound has a similar structure but with the methoxy group in a different position, which can affect its reactivity and applications.

    N1-(2-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-12-9-13(2)17(14(3)10-12)21-19(23)18(22)20-11-15-7-5-6-8-16(15)24-4/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAUIPDANXLTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.